

Application Notes and Protocols for SR9186 In Vivo Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9186 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . These receptors are critical components of the core circadian clock machinery, playing a key role in regulating the expression of core clock genes and influencing metabolic pathways. As a REV-ERB agonist, **SR9186** is a valuable tool for investigating the roles of the circadian clock in various physiological and pathophysiological processes, including metabolism, inflammation, and behavior.

These application notes provide a comprehensive overview of the in vivo dosage and administration of **SR9186** in mice, based on available data for the structurally and functionally similar compound, SR9009. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with **SR9186**.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and experimental contexts for the REV-ERB agonist SR9009, which can be used as a reference for **SR9186** studies.

Table 1: In Vivo Dosage and Administration of SR9009 in Mice



Parameter	Details	Reference Studies
Dosage Range	50 - 100 mg/kg	[1][2]
Administration Route	Intraperitoneal (i.p.) injection	[1][2][3]
Frequency	Once or twice daily	[4]
Treatment Duration	Acute (single dose) to chronic (several weeks)	[4]
Mouse Strain	C57BL/6J, BALB/c	[3]

Table 2: Vehicle Formulation for SR9009 In Vivo Administration

Component	Percentage/Concentration	Notes
Dimethyl sulfoxide (DMSO)	5%	To dissolve the compound
Cremophor EL	10%	Emulsifying agent
Phosphate-Buffered Saline (PBS)	85%	Final vehicle solution

Experimental Protocols

Protocol 1: Preparation of SR9186 for Intraperitoneal Injection

This protocol describes the preparation of a stock solution and the final injection solution of **SR9186** for in vivo studies in mice, based on a common formulation for the similar compound SR9009.

Materials:

- SR9186 powder
- Dimethyl sulfoxide (DMSO), sterile
- Cremophor EL (Sigma-Aldrich, C5135 or equivalent), sterile



- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Sterile microcentrifuge tubes
- Sterile syringes and needles (27-30 gauge)

Procedure:

- Prepare a Stock Solution:
 - In a sterile microcentrifuge tube, dissolve the required amount of SR9186 powder in DMSO to create a concentrated stock solution. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of SR9186 in 1 mL of DMSO.
 - Vortex or gently warm the solution to ensure complete dissolution.
- Prepare the Final Injection Solution:
 - The final injection solution should be prepared fresh on the day of use.
 - Based on a common vehicle for SR9009, the final formulation will be 5% DMSO, 10%
 Cremophor EL, and 85% PBS.[3]
 - To prepare 1 mL of the final injection solution containing a specific dose of SR9186,
 calculate the required volume of the stock solution.
 - Example Calculation for a 10 mg/mL final concentration:
 - You will need 100 μL of a 100 mg/mL SR9186 stock solution in DMSO.
 - This accounts for the 5% DMSO in the final 1 mL volume (50 μL), so you will add an additional 50 μL of pure DMSO.
 - In a sterile tube, add 100 μL of Cremophor EL.
 - Add the 100 μL of SR9186 stock solution.
 - Add 50 μL of pure DMSO.



- Add 750 μL of sterile PBS to bring the total volume to 1 mL.
- Vortex the solution thoroughly to ensure it is a homogenous emulsion.
- Vehicle Control:
 - Prepare a vehicle control solution containing 5% DMSO, 10% Cremophor EL, and 85% PBS, without the SR9186 compound.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for administering **SR9186** via intraperitoneal injection in mice.

Materials:

- Prepared SR9186 injection solution or vehicle control
- Sterile 1 mL syringe with a 27-30 gauge needle
- Mouse restraint device (optional)
- 70% ethanol for disinfection

Procedure:

- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device.
- Injection Site:
 - The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
- Injection:
 - Wipe the injection site with 70% ethanol.



- Insert the needle at a 15-30 degree angle with the bevel facing up.
- Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and inject at a different site with a new needle.
- Slowly inject the calculated volume of the **SR9186** solution or vehicle control. The typical injection volume for a mouse is 100-200 μL.
- Withdraw the needle smoothly.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflows REV-ERB Signaling Pathway

SR9186 acts as an agonist for REV-ERBα and REV-ERBβ. Upon binding, it enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex. This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression. A primary target of this repression is the core clock gene Bmal1. By repressing Bmal1, **SR9186** modulates the circadian clock and downstream metabolic and inflammatory pathways.



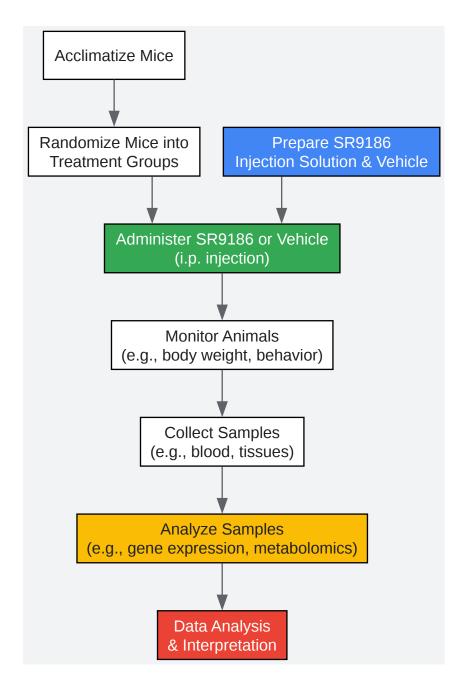
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Caption: REV-ERB α/β signaling pathway activated by **SR9186**.



Experimental Workflow for In Vivo SR9186 Studies

The following diagram illustrates a typical workflow for conducting an in vivo study in mice using **SR9186**.



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